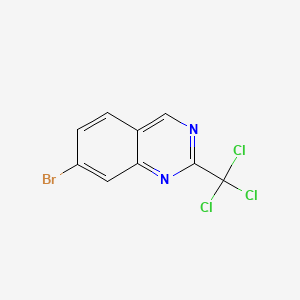
7-Bromo-2-(trichloromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(trichloromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with the molecular formula C9H4BrCl3N2, is characterized by the presence of a bromine atom at the 7th position and a trichloromethyl group at the 2nd position of the quinazoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(trichloromethyl)quinazoline typically involves the reaction of 2-amino-5-bromobenzonitrile with trichloromethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions usually involve the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-(trichloromethyl)quinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO, and may require the use of a catalyst such as palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. The reactions are usually performed in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions. The reactions are carried out in anhydrous solvents like ether or THF.
Major Products Formed
Substitution Reactions: Substituted quinazoline derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized quinazoline derivatives.
Reduction Reactions: Dihydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: It has been studied as an inhibitor of various enzymes, including kinases and proteases.
Antimicrobial Activity: It exhibits antimicrobial properties and has been tested against various bacterial and fungal strains.
Medicine
Anticancer Activity: It has shown potential as an anticancer agent by inhibiting the growth of cancer cells.
Anti-inflammatory Activity: It has been studied for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is used in the development of agrochemicals for crop protection.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-(trichloromethyl)quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets
Kinases: It inhibits various kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Proteases: It inhibits proteases that play a role in the degradation of proteins, affecting various cellular processes.
Pathways Involved
Cell Signaling Pathways: It interferes with cell signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and proliferation.
Apoptosis Pathways: It induces apoptosis by activating caspases and other pro-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-2-(trichloromethyl)quinazoline: Similar structure with a chlorine atom instead of bromine.
7-Fluoro-2-(trichloromethyl)quinazoline: Similar structure with a fluorine atom instead of bromine.
2-(Trichloromethyl)quinazoline: Lacks the bromine atom at the 7th position.
Uniqueness
Bromine Substitution: The presence of a bromine atom at the 7th position enhances its reactivity and biological activity compared to other halogen-substituted quinazolines.
Trichloromethyl Group: The trichloromethyl group contributes to its unique chemical properties and reactivity, making it distinct from other quinazoline derivatives.
Eigenschaften
Molekularformel |
C9H4BrCl3N2 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
7-bromo-2-(trichloromethyl)quinazoline |
InChI |
InChI=1S/C9H4BrCl3N2/c10-6-2-1-5-4-14-8(9(11,12)13)15-7(5)3-6/h1-4H |
InChI-Schlüssel |
KMLXDGCGGCKROU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(N=C2C=C1Br)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


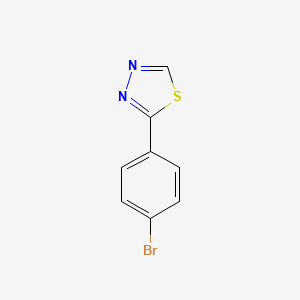
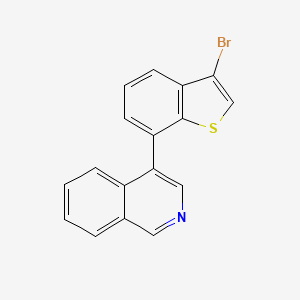
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)

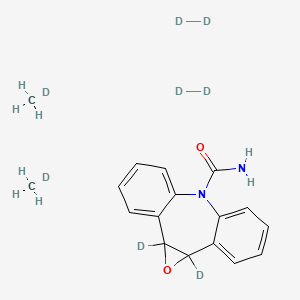
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
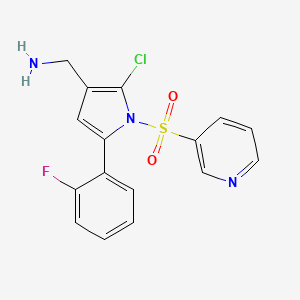
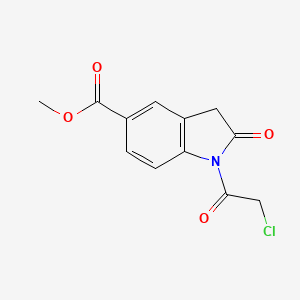

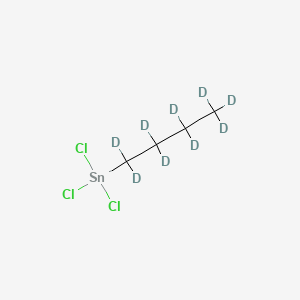

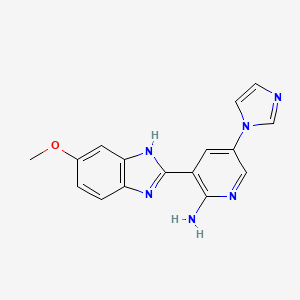
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
